
Bis(pentafluorophenyl)diphenylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl)diphenylgermane is an organogermanium compound with the molecular formula C24H10F10Ge. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound consists of a germanium atom bonded to two diphenyl groups and two pentafluorophenyl groups, giving it a distinctive structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)diphenylgermane typically involves the reaction of diphenylgermanium dichloride with pentafluorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5)2GeCl2+2C6F5Li→(C6H5)2Ge(C6F5)2+2LiCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)diphenylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Bis(pentafluorophenyl)diphenylgermane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism by which bis(pentafluorophenyl)diphenylgermane exerts its effects involves interactions with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a strong Lewis acid. This allows it to participate in various catalytic processes and chemical transformations. The germanium atom can also form stable complexes with other elements, facilitating its use in material science and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of germanium.
Diphenylgermane: Lacks the pentafluorophenyl groups, resulting in different chemical properties.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, leading to different reactivity.
Uniqueness
Bis(pentafluorophenyl)diphenylgermane is unique due to the presence of both diphenyl and pentafluorophenyl groups, which impart distinct electronic and steric properties. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C24H10F10Ge |
|---|---|
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylgermane |
InChI |
InChI=1S/C24H10F10Ge/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H |
Clé InChI |
SNIFHELONUZNCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
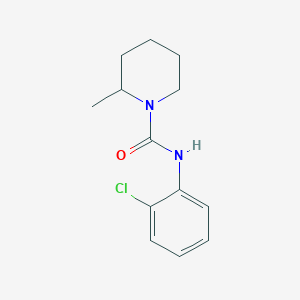
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
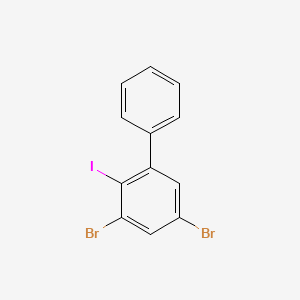
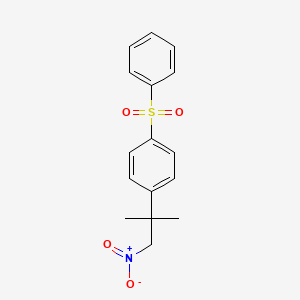
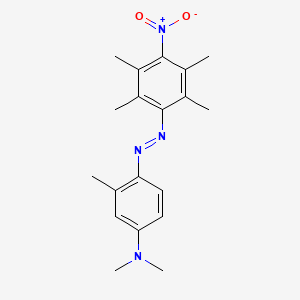

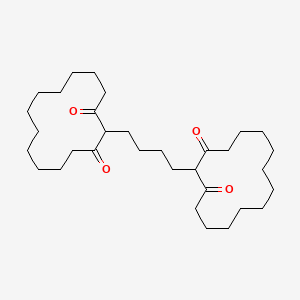
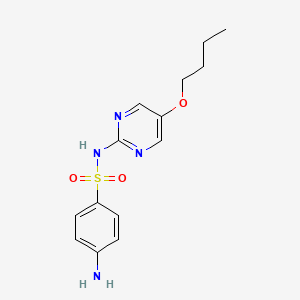

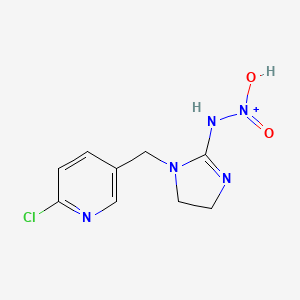
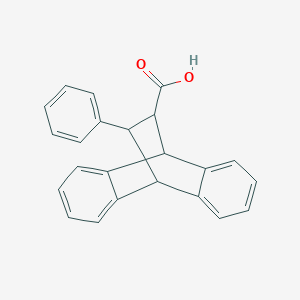
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
